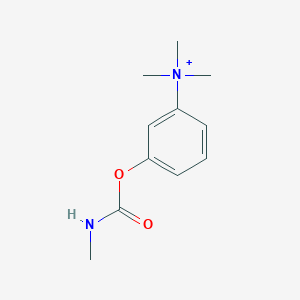

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

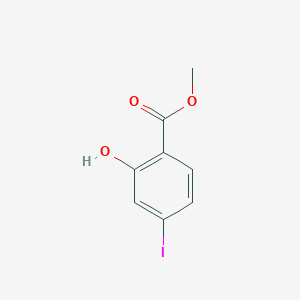

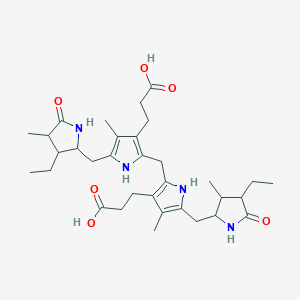

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-, also known as MMTS, is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is used as a reagent to modify thiol groups in proteins and peptides. MMTS is a versatile compound that has many applications in biochemistry and molecular biology.

Mécanisme D'action

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies thiol groups in proteins and peptides by reacting with the sulfhydryl group (-SH) to form a covalent bond. The reaction is irreversible and results in the formation of a thioether bond (-S-CH3). Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modifies only free sulfhydryl groups and does not react with disulfide bonds.

Effets Biochimiques Et Physiologiques

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has no known physiological effects as it is not used as a drug. However, it has important biochemical effects as a reagent for modifying thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.

Avantages Et Limitations Des Expériences En Laboratoire

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has several advantages as a reagent in lab experiments. It is a highly reactive compound that reacts specifically with sulfhydryl groups in proteins and peptides. It is also stable and easy to use. However, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- has some limitations. It can react with other nucleophilic groups such as primary amines and hydroxyl groups, leading to unwanted modifications. It also has a short shelf life and should be stored at -20°C to maintain its stability.

Orientations Futures

There are several future directions for research on Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. One direction is to develop new methods for modifying thiol groups in proteins and peptides that are more specific and selective than Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-. Another direction is to study the effects of Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- modification on protein structure and function. Finally, Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- can be used as a tool to study the role of thiol groups in protein-protein interactions and signaling pathways.

Méthodes De Synthèse

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is synthesized by reacting N,N,N-trimethyl-3-aminopropylamine with methyl chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is purified by column chromatography to obtain pure Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)-.

Applications De Recherche Scientifique

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is widely used in scientific research as a reagent to modify thiol groups in proteins and peptides. It is used to protect cysteine residues from oxidation and to block free sulfhydryl groups. Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- is also used to introduce a positively charged quaternary ammonium group into proteins, making them more soluble in aqueous solutions.

Propriétés

Numéro CAS |

17752-10-2 |

|---|---|

Nom du produit |

Benzenaminium, N,N,N-trimethyl-3-(((methylamino)carbonyl)oxy)- |

Formule moléculaire |

C11H17N2O2+ |

Poids moléculaire |

209.26 g/mol |

Nom IUPAC |

trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium |

InChI |

InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1 |

Clé InChI |

NTUWKYJEWBGXQA-UHFFFAOYSA-O |

SMILES |

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |

SMILES canonique |

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |

Autres numéros CAS |

17752-10-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)